molecular formula C10H7BrF3N3O2 B13050324 Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B13050324
M. Wt: 338.08 g/mol
InChI Key: PCLXNYYGJLSUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with bromine at position 8, a trifluoromethyl group at position 6, and an ethyl carboxylate ester at position 2. This structure combines electron-withdrawing (Br, CF₃) and lipophilic (ethyl ester) groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

Molecular Formula

C10H7BrF3N3O2

Molecular Weight

338.08 g/mol

IUPAC Name

ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)7-15-8-6(11)3-5(10(12,13)14)4-17(8)16-7/h3-4H,2H2,1H3

InChI Key

PCLXNYYGJLSUFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F

Origin of Product

United States

Biological Activity

Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a complex organic compound that belongs to the class of triazolopyridines. Its unique structure, characterized by the presence of a trifluoromethyl group and a bromine substituent, significantly influences its chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and structure-activity relationships.

Structural Features

  • Chemical Formula : C10H7BrF3N3O2
  • Molecular Weight : 338.08 g/mol
  • CAS Number : 2177265-00-6

The compound features a triazole ring that enhances its potential as a pharmacophore in medicinal chemistry. The electrophilic nature of the bromine atom and the electron-withdrawing trifluoromethyl group contribute to its reactivity and biological activity.

Synthesis

Various synthetic routes have been developed to produce this compound. These methods typically involve the introduction of the bromine and trifluoromethyl groups onto the triazole-pyridine framework.

Antimicrobial Activity

Research indicates that compounds within the triazolopyridine family exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens:

PathogenActivity (EC50)Reference
Cryptosporidium parvum0.17 μM
Fusarium oxysporum>80% inhibition
Escherichia coliMIC 32 μg/mL

The compound's structural features may enhance its interaction with biological targets, making it a candidate for further development in treating infections caused by these pathogens.

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound have been explored to optimize its potency and selectivity:

  • Modification of Substituents : Variations in substituents on the triazole ring have been shown to affect biological activity significantly.
  • Comparative Analysis : Compounds sharing structural similarities were analyzed to understand how different functional groups influence activity. For example:
Compound NameStructural FeaturesSimilarity
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridineContains bromo and fluoro substituents0.87
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridineMethyl group instead of trifluoromethyl0.98
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridineFluoro substituent only0.81

These comparisons highlight the unique contributions of both bromine and trifluoromethyl groups in enhancing biological activity compared to other derivatives.

In Vivo Efficacy

In vivo studies have demonstrated that this compound exhibits significant efficacy against Cryptosporidium infections in animal models. The compound showed oral efficacy in multiple models of acute and chronic infection .

Toxicological Profile

While promising in terms of antimicrobial activity, attention must be given to potential cardiotoxicity linked to hERG channel inhibition. Compounds similar to ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine have shown varying degrees of hERG channel interaction at higher concentrations . This necessitates careful evaluation during drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with variations in substituents, heterocyclic systems, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Applications/Activity Source
Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate Br (8), CF₃ (6), COOEt (2) High electronegativity from Br/CF₃; ester enhances lipophilicity Potential herbicide/antimicrobial agent N/A
Ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1380331-36-1) Br (7), COOEt (2) Bromine at position 7; lacks CF₃ group Intermediate for drug discovery
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Cl (8), CF₃ (6), COOEt (2) Imidazo[1,2-a]pyridine core (vs. triazolo); Cl instead of Br Commercial availability (CymitQuimica)
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazine derivatives Varied aryl substituents Triazole/quinazoline hybrids; antimicrobial activity Inhibitors of wheat scab and apple rot

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position : Bromine at position 8 (target compound) versus position 7 (CAS 1380331-36-1) may alter steric and electronic interactions. For example, substituent position in triazolo[1,5-a]pyrimidines significantly impacts herbicidal activity due to spatial alignment with target enzymes like ALS (acetolactate synthase) .
  • Trifluoromethyl Group : The CF₃ group at position 6 enhances metabolic stability and hydrophobicity compared to analogs lacking this substituent (e.g., CAS 1380331-36-1) .
  • Ester vs.

Research Implications and Gaps

Further research should:

Compare its ALS inhibition efficacy with sulfonylurea herbicides.

Evaluate antimicrobial activity against plant pathogens (e.g., Fusarium graminearum).

Optimize synthetic yields using methods from Gao et al. .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.